Cas no 97603-38-8 (4-Chloro-2-(pyridin-2-yl)pyrimidine)
4-Chloro-2-(pyridin-2-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-(pyridin-2-yl)pyrimidine
- 4-chloro-2-pyridin-2-ylpyrimidine
- 4-chloro-2-pyridin-2-yl-pyrimidine
- SCHEMBL6101938
- MFCD11046846
- 97603-38-8
- CS-0155849
- O11200
- DTXSID60544531
- AKOS009845035
- SB57417
- XDA60338
- EN300-316219
- BS-17986
- Z445153130
- Pyrimidine, 4-chloro-2-(2-pyridinyl)-
- DB-305602
-
- MDL: MFCD11046846
- Inchi: 1S/C9H6ClN3/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H
- InChI Key: ARGBHRKAKVWOEC-UHFFFAOYSA-N
- SMILES: ClC1=CC=NC(C2C=CC=CN=2)=N1
Computed Properties
- Exact Mass: 191.0250249g/mol
- Monoisotopic Mass: 191.0250249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.7Ų
4-Chloro-2-(pyridin-2-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186884-10g |
4-Chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95% | 10g |
$1418.04 | 2023-08-31 | |
| Alichem | A029186884-25g |
4-Chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95% | 25g |
$2165.44 | 2023-08-31 | |
| Alichem | A029186884-100g |
4-Chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95% | 100g |
$4968.72 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA134-250mg |
4-Chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95+% | 250mg |
659CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA134-100mg |
4-Chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95+% | 100mg |
270CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA134-1g |
4-Chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95+% | 1g |
1367.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA134-200mg |
4-Chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95+% | 200mg |
391.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA134-50mg |
4-Chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95+% | 50mg |
165.0CNY | 2021-07-17 | |
| Chemenu | CM126644-1g |
4-chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95% | 1g |
$636 | 2021-08-05 | |
| Chemenu | CM126644-250mg |
4-chloro-2-(pyridin-2-yl)pyrimidine |
97603-38-8 | 95% | 250mg |
$*** | 2023-05-29 |
4-Chloro-2-(pyridin-2-yl)pyrimidine Suppliers
4-Chloro-2-(pyridin-2-yl)pyrimidine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 4-Chloro-2-(pyridin-2-yl)pyrimidine
4-Chloro-2-(pyridin-2-yl)pyrimidine (CAS No. 97603-38-8): A Versatile Compound in Modern Pharmaceutical Research
4-Chloro-2-(pyridin-2-yl)pyrimidine (CAS No. 97603-38-8) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as 4-chloro-2-pyridin-2-ylpyrimidine, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of 4-Chloro-2-(pyridin-2-yl)pyrimidine.
The chemical structure of 4-Chloro-2-(pyridin-2-yl)pyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyridine ring at the 2-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound. The presence of the pyrimidine and pyridine rings provides a rigid and planar structure, which is often associated with high binding affinity to various biological targets.
The synthesis of 4-Chloro-2-(pyridin-2-yl)pyrimidine has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-chloropyrimidine with 2-chloropyridine in the presence of a suitable base, such as potassium carbonate or cesium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. Another method involves the coupling of 4-chloropyrimidin-2(1H)-one with 2-bromopyridine using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling.
In terms of biological activities, 4-Chloro-2-(pyridin-2-yl)pyrimidine has shown promising results in various pharmacological studies. It has been identified as a potent inhibitor of several kinases, including Aurora kinase and cyclin-dependent kinase (CDK). These kinases play crucial roles in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting these kinases, 4-Chloro-2-(pyridin-2-yl)pyrimidine can effectively induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Recent research has also explored the use of 4-Chloro-2-(pyridin-2-yl)pyrimidine as a scaffold for the development of novel antiviral agents. Studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viruses, including influenza virus and hepatitis C virus (HCV). The mechanism of action involves inhibition of viral replication through interference with key viral enzymes or host cell factors essential for viral replication.
In addition to its potential therapeutic applications, 4-Chloro-2-(pyridin-2-yl)pyrimidine has been utilized as a valuable tool in chemical biology research. Its ability to selectively modulate specific biological pathways makes it an excellent probe for studying protein-protein interactions and signaling cascades. For instance, it has been used to investigate the role of kinases in cellular processes such as cell proliferation, differentiation, and migration.
The safety profile of 4-Chloro-2-(pyridin-2-yl)pyrimidine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a drug candidate. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, 4-Chloro-2-(pyridin-2-yl)pyrimidine (CAS No. 97603-38-8) is a versatile compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutics targeting cancer, viral infections, and other diseases. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility in modern medicine.
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